ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate
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Overview
Description
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Substituents: Chlorine and fluorine substituents are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while fluorination can be done using reagents like N-fluorobenzenesulfonimide.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-6-chloro-1H-indole-2-carboxylic acid ethyl ester
- 6-amino-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
- 6-chloro-7-methyl-1H-indole-2-carboxylic acid ethyl ester
Uniqueness
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate is unique due to the specific combination of chlorine and fluorine substituents on the indole ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C11H9ClFNO2 |
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Molecular Weight |
241.64 g/mol |
IUPAC Name |
ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2H2,1H3 |
InChI Key |
RXTPBFBVTOXJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F |
Origin of Product |
United States |
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